methyl2,2-dimethyl-4-nitrobutanoate
Description
Methyl 2,2-dimethyl-4-nitrobutanoate is a branched ester derivative characterized by a nitro group at the C4 position and two methyl substituents at the C2 position of the butanoate backbone.
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(9)12-3)4-5-8(10)11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCKRJWYDVZISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413896-20-3 | |
| Record name | methyl 2,2-dimethyl-4-nitrobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl2,2-dimethyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the addition of nitroalkanes to α,β-unsaturated carbonyl compounds under basic conditions. For instance, the reaction of methyl methacrylate with nitroethane in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation can yield methyl 2,2-dimethyl-4-nitrobutanoate .
Industrial Production Methods
Industrial production methods for methyl 2,2-dimethyl-4-nitrobutanoate typically involve large-scale Michael addition reactions. The use of microwave irradiation in these reactions can significantly reduce reaction times and improve yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
methyl2,2-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 2,2-dimethyl-4-aminobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 2,2-dimethyl-4-carboxybutanoate.
Scientific Research Applications
Organic Synthesis
Methyl 2,2-dimethyl-4-nitrobutanoate is primarily utilized as an intermediate in organic synthesis. It is involved in the production of various derivatives through reactions such as:
- Henry Reaction : The compound can undergo enantioselective Henry addition reactions with aldehydes, leading to the formation of valuable β-nitro alcohols. This reaction has been studied extensively for its efficiency and selectivity under microwave irradiation conditions, yielding products in high purity and yield .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Enantioselective Henry Addition | Microwave Irradiation | Up to 72% |
Medicinal Chemistry
The compound exhibits potential biological activities, including anti-inflammatory properties. Its derivatives have been explored for their therapeutic effects against various diseases. For instance, methyl 4-nitrobutanoate has been studied for its role in synthesizing compounds with significant pharmacological activity .
Material Science
Methyl 2,2-dimethyl-4-nitrobutanoate is also being investigated for its applications in nanotechnology and materials science. The compound can be used to synthesize nanoparticles that exhibit unique properties beneficial for biomedical applications such as drug delivery systems and biosensing platforms .
Case Study 1: Synthesis of β-Nitro Alcohols
A study demonstrated the use of methyl 2,2-dimethyl-4-nitrobutanoate in the synthesis of β-nitro alcohols via the enantioselective Henry reaction. The researchers reported a significant improvement in yield when using microwave-assisted techniques compared to traditional methods .
Case Study 2: Anti-inflammatory Activity
Research on methyl 4-nitrobutanoate derivatives highlighted their anti-inflammatory effects in vitro. The study indicated that these compounds could inhibit specific inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4-nitrobutanoate involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparative studies of methyl 2,2-dimethyl-4-nitrobutanoate involve evaluating its physicochemical properties, reactivity, and functional roles against structurally related esters and nitroalkanes. Below, we analyze key comparisons using methodologies highlighted in the provided evidence.
Structural and Functional Group Comparisons
Key Findings :
- The dimethyl groups in methyl 2,2-dimethyl-4-nitrobutanoate impose steric hindrance, likely reducing its hydrolysis rate compared to linear analogs like methyl 4-nitrobutanoate .
- Unlike quaternary ammonium surfactants (e.g., BAC-C12), the target compound lacks ionic character, suggesting divergent applications in micelle formation or solubility .
Methodological Approaches for Comparison
Evidence highlights two critical methodologies for compound comparison:
Experimental Techniques: Spectrofluorometry and Tensiometry: Used to determine critical micelle concentration (CMC) in surfactants like BAC-C12. Hydrolysis Kinetics: Polarimetric or chromatographic methods could quantify the impact of steric hindrance on ester hydrolysis rates.
Computational Similarity Assessment: Structural similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) are critical in virtual screening. For example, methyl 2,2-dimethyl-4-nitrobutanoate may share <30% similarity with nitroaromatic drugs, limiting its predicted bioactivity overlap . Dissimilarity-driven approaches prioritize novel scaffolds for drug discovery, positioning this compound as a candidate for unexplored therapeutic pathways .
Biological Activity
Methyl 2,2-dimethyl-4-nitrobutanoate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Methyl 2,2-dimethyl-4-nitrobutanoate is characterized by its nitro group, which significantly influences its reactivity and biological interactions. The presence of the nitro group makes it an electron-withdrawing entity, enhancing its susceptibility to nucleophilic attack, which is crucial for various biological interactions and chemical transformations .
The biological activity of methyl 2,2-dimethyl-4-nitrobutanoate primarily stems from the reactivity of the nitro group. This compound can undergo several chemical reactions:
- Reduction : The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with palladium on carbon.
- Substitution : The nitro group can participate in nucleophilic substitution reactions.
- Oxidation : It can be oxidized to form carboxylic acids or other derivatives .
These reactions are essential for its potential applications in drug development and synthesis of biologically active compounds.
Antimicrobial Properties
Research has indicated that methyl 2,2-dimethyl-4-nitrobutanoate exhibits antimicrobial activity. In a study assessing various nitro compounds, it was found that certain derivatives showed significant inhibition against bacterial strains, suggesting potential as an antimicrobial agent .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Case Studies
- Synthesis and Evaluation : A study explored the synthesis of γ-nitro aliphatic methyl esters, including methyl 2,2-dimethyl-4-nitrobutanoate, under microwave irradiation. The results showed high yields and purity, confirming the efficiency of the method .
- Biological Screening : In a biological screening program, methyl 2,2-dimethyl-4-nitrobutanoate was evaluated alongside other nitro compounds for their cytotoxic effects on cancer cell lines. The compound exhibited moderate cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .
Comparative Analysis
To better understand the unique properties of methyl 2,2-dimethyl-4-nitrobutanoate compared to similar compounds, the following table summarizes key features:
| Compound | Antimicrobial Activity | Neuroprotective Effects | Cytotoxicity |
|---|---|---|---|
| Methyl 2,2-dimethyl-4-nitrobutanoate | Moderate | Yes | Moderate |
| Methyl 4-nitrobutanoate | Low | No | Low |
| Dimethyl 2-methyl-4-nitroheptanedioate | High | Yes | High |
Q & A
Q. What synthetic routes are recommended for methyl 2,2-dimethyl-4-nitrobutanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2,2-dimethyl-4-nitrobutanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimize conditions by maintaining anhydrous solvents (e.g., dichloromethane) and controlled temperatures (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR. Post-synthesis, purify via fractional distillation or column chromatography. For nitro group introduction, consider nitration precursors like nitric acid/sulfuric acid mixtures, ensuring slow addition to avoid exothermic side reactions .
Q. How should researchers confirm the identity and purity of methyl 2,2-dimethyl-4-nitrobutanoate post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts with literature data (e.g., ester carbonyl at ~170–175 ppm, nitro group signals).
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and nitro NO₂ (~1530 cm⁻¹).
- GC-MS or HPLC : Assess purity (>95%) and detect impurities. Cross-reference with databases like PubChem or Reaxys for structural validation .
Q. What safety precautions are critical when handling methyl 2,2-dimethyl-4-nitrobutanoate in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy of nitro compounds.
- Store in airtight containers away from light and oxidizing agents.
- Follow protocols for spill management (e.g., neutralization with sodium bicarbonate). Consult safety data sheets (SDS) for analogous nitro esters to infer hazards .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involving methyl 2,2-dimethyl-4-nitrobutanoate in nucleophilic substitution or reduction reactions?
- Methodological Answer :
- Kinetic Studies : Vary nucleophile concentrations (e.g., Grignard reagents) and track rate constants via UV-Vis spectroscopy.
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in reduction reactions (e.g., catalytic hydrogenation).
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and activation energies. Validate with experimental data .
Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of methyl 2,2-dimethyl-4-nitrobutanoate?
- Methodological Answer :
- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–11) at 25–50°C. Analyze degradation products via LC-MS or GC-MS.
- Photodegradation : Use UV light chambers to simulate sunlight exposure. Identify intermediates (e.g., nitroso derivatives) using high-resolution mass spectrometry (HRMS).
- Microbial Degradation : Incubate with soil or wastewater microbiota; quantify biodegradation via total organic carbon (TOC) analysis .
Q. How can computational methods predict the compound’s reactivity in complex reaction environments (e.g., solvent effects, steric hindrance)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., polarity effects in DMSO vs. hexane) to predict solubility and reaction rates.
- Steric Maps : Generate 3D electrostatic potential maps to visualize steric hindrance from the 2,2-dimethyl group.
- QSPR Models : Quantify structure-property relationships to forecast stability under varying temperatures or oxidative conditions .
Data Analysis and Interpretation
Q. How should researchers address contradictions in spectroscopic data for methyl 2,2-dimethyl-4-nitrobutanoate across literature sources?
- Methodological Answer :
- Meta-Analysis : Compile NMR/IR data from peer-reviewed journals (avoiding unreliable sources like BenchChem). Use statistical tools (e.g., PCA) to identify outliers.
- Experimental Replication : Synthesize the compound under standardized conditions and compare results with conflicting reports.
- Collaborative Verification : Cross-check data with crystallographic databases (e.g., Cambridge Structural Database) if single-crystal X-ray structures are available .
Q. What strategies optimize the compound’s use as a precursor in multi-step syntheses (e.g., pharmaceutical intermediates)?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask the nitro group using tert-butoxycarbonyl (Boc) to prevent side reactions during ester transformations.
- Flow Chemistry : Implement continuous reactors to enhance yield in nitro reduction steps (e.g., using H₂/Pd-C).
- Parallel Synthesis : Screen reaction conditions (e.g., solvents, catalysts) via high-throughput platforms to identify optimal pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
